Retinyl retinoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCTWCFXYGJGKU-CHOOPKNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165764 | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15498-86-9 | |
| Record name | Retinyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies of Retinyl Retinoate
Established Chemical Synthesis Pathways for Retinyl Retinoate
The principal method for synthesizing this compound is through the direct chemical joining of retinol (B82714) and retinoic acid. This process, known as esterification, forms the core of its production and relies on specific chemical agents to proceed efficiently.
Condensation Reactions of Retinol and Retinoic Acid
The formation of this compound is achieved through a condensation reaction, a process where two molecules, in this case, retinol and retinoic acid, combine to form a larger molecule (an ester) while eliminating a small molecule, typically water. nih.govgoogle.com This reaction creates an ester linkage between the hydroxyl group (-OH) of retinol and the carboxylic acid group (-COOH) of retinoic acid. physiodermie.com The resulting molecule, this compound, combines the structural features of both parent compounds. incidecoder.com
A common laboratory-scale synthesis involves dissolving retinol in an anhydrous solvent like dichloromethane (B109758). To this solution, retinoic acid, a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of an organic amine are added. google.com The reaction is typically carried out at a controlled temperature, starting at 0°C and gradually warming to room temperature, under an inert atmosphere to prevent degradation of the sensitive retinoid compounds. google.com
Mechanistic Role of Condensing Agents (e.g., N,N'-Carbonyldiimidazole)
Condensing agents are crucial for facilitating the esterification of retinol and retinoic acid. One widely used and effective agent is N,N'-Carbonyldiimidazole (CDI). wikipedia.orgchemicalbook.com The primary function of CDI is to "activate" the carboxylic acid group of retinoic acid, making it more susceptible to attack by the hydroxyl group of retinol.
The mechanism proceeds as follows:
Activation of Retinoic Acid: CDI reacts with retinoic acid. The imidazole (B134444) groups of CDI are excellent leaving groups. This reaction forms a highly reactive acyl-imidazolide intermediate of retinoic acid. wikipedia.org
Nucleophilic Attack by Retinol: The hydroxyl group of retinol then acts as a nucleophile, attacking the activated carbonyl carbon of the acyl-imidazolide intermediate.
Ester Formation and Byproduct Release: This attack leads to the formation of the this compound ester bond and the release of an imidazole molecule. A subsequent proton transfer results in the formation of the final product and another molecule of imidazole, along with carbon dioxide as a gaseous byproduct. wikipedia.org
The use of CDI is favored because the byproducts, imidazole and carbon dioxide, are relatively easy to remove from the reaction mixture, simplifying the purification process. wikipedia.org Other condensing agents, like dicyclohexylcarbodiimide (DCC), function similarly by forming a reactive intermediate that facilitates the ester bond formation. google.com
Catalytic Aspects of this compound Synthesis (e.g., N,N-Dimethylaminopyridine)
To enhance the rate and efficiency of the condensation reaction, a nucleophilic catalyst is often employed. N,N-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. google.comwikipedia.org
DMAP's catalytic activity stems from its ability to act as a more potent nucleophile than retinol. It reacts with the activated retinoic acid intermediate (formed by the condensing agent) to create an even more reactive acylpyridinium ion. wikipedia.org This intermediate is highly susceptible to nucleophilic attack by the alcohol (retinol). The alcohol attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst, allowing it to participate in further catalytic cycles. wikipedia.org This catalytic cycle significantly accelerates the esterification process, leading to higher yields in shorter reaction times.
| Component | Function in Synthesis | Example |
| Alcohol | Provides the hydroxyl group for esterification. | Retinol |
| Carboxylic Acid | Provides the carboxyl group for esterification. | Retinoic Acid |
| Condensing Agent | Activates the carboxylic acid for reaction. | N,N'-Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC) |
| Catalyst | Accelerates the rate of esterification. | N,N-Dimethylaminopyridine (DMAP) |
| Solvent | Provides a medium for the reaction. | Dichloromethane, Toluene |
Innovations in this compound Synthesis Techniques
While traditional chemical synthesis is well-established, research continues into more innovative and efficient methods for producing this compound and other retinyl esters. A significant area of innovation is the use of enzymatic synthesis.
Chemo-enzymatic Synthesis: This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction. nih.govgoogle.com This method offers several advantages over purely chemical synthesis, including:
High Specificity: Enzymes can selectively catalyze the desired reaction, reducing the formation of byproducts.
Mild Reaction Conditions: Enzymatic reactions often occur at lower temperatures and pressures, which helps to preserve the integrity of heat-sensitive molecules like retinoids. mdpi.com
Environmental Benefits: These processes can often be run in solvent-free conditions or with greener solvents, reducing hazardous waste. google.comgoogleapis.com
A two-step chemo-enzymatic process has been developed for other retinyl esters, such as retinyl palmitate. This involves a chemical hydrolysis step followed by an enzyme-catalyzed esterification. nih.gov For example, retinyl acetate (B1210297) can be hydrolyzed to retinol, which is then esterified with a fatty acid using an immobilized lipase. nih.gov This methodology provides a promising strategy for the large-scale and more sustainable production of various retinyl esters. The direct biosynthesis of retinyl esters in engineered microorganisms like Yarrowia lipolytica also represents a cutting-edge approach, eliminating the need for multi-step chemical transformations. rsc.org
Environmental Considerations and Green Chemistry in Retinoid Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and cosmetic ingredients, including retinoids. numberanalytics.commdpi.com The goal is to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. pfizer.com
Key strategies in the green production of retinoids include:
Use of Biocatalysts: As mentioned, employing enzymes (lipases) for esterification is a cornerstone of green retinoid synthesis. This reduces the need for potentially harsh chemical catalysts and condensing agents. google.comgoogleapis.com
Solvent Selection and Solvent-Free Conditions: Traditional organic solvents like dichloromethane can be environmentally harmful. Research is focused on using greener solvents or developing solvent-free reaction conditions, which significantly reduces waste. google.commdpi.com
Renewable Feedstocks: Biotechnological production methods are being explored to synthesize retinoids from renewable sources. Engineered yeast and bacteria can produce retinol and other precursors, offering a sustainable alternative to total chemical synthesis. rsc.orggoogle.com
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. numberanalytics.com
The microbial production of retinyl esters in engineered Yarrowia lipolytica has achieved high titers, laying the foundation for an efficient and sustainable industrial bioproduction process that avoids the use of toxic raw materials. rsc.org
Molecular and Cellular Mechanisms of Action of Retinyl Retinoate
Intracellular Activation and Metabolic Pathways
The journey of retinyl retinoate from a topical application to a modulator of gene expression begins with its interaction with skin cells and subsequent metabolic transformation.
Upon penetrating the skin, the primary metabolic fate of this compound is enzymatic hydrolysis. This process cleaves the ester bond that links the retinol (B82714) and retinoic acid moieties of the molecule. This breakdown results in the release of two key retinoids: retinol and all-trans retinoic acid. mdpi.com
The skin is equipped with a range of enzymes capable of hydrolyzing retinyl esters. Key among these are carboxylesterases (CES), with carboxylesterase 1 (CES1) being identified as a significant contributor to the hydrolysis of ester-based prodrugs in the skin. nih.govmdpi.com Additionally, a class of enzymes known as retinyl ester hydrolases (REHs) are responsible for mobilizing free retinol from its ester storage forms within skin cells. nih.govnih.gov It is through the action of these enzymes that this compound is efficiently converted into its constituent active components.
The retinol released from the hydrolysis of this compound serves as a substrate for further metabolic conversion to the biologically potent all-trans retinoic acid. This is a two-step oxidative process that is tightly regulated within the cell. nih.govnih.gov
The first step involves the oxidation of retinol to retinaldehyde. This reaction is catalyzed by a group of enzymes known as alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). nih.gov This conversion is a reversible and rate-limiting step in the synthesis of retinoic acid. nih.gov
The second and irreversible step is the oxidation of retinaldehyde to all-trans retinoic acid. This is carried out by aldehyde dehydrogenases (ALDHs), specifically a subset known as retinaldehyde dehydrogenases (RALDHs). nih.gov This final product, all-trans retinoic acid, is the primary retinoid that directly interacts with nuclear receptors to modulate gene expression. nih.gov
Retinoid Receptor Binding and Transcriptional Regulation
The ultimate mechanism of action for the active metabolites of this compound lies in their ability to function as ligands for nuclear retinoid receptors, thereby controlling the transcription of specific genes.
There are two main families of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three isotypes (α, β, and γ). nih.govacs.org All-trans retinoic acid, a direct product of this compound hydrolysis and subsequent metabolism, binds with high affinity to all three isotypes of RARs. nih.gov In contrast, it does not bind to RXRs. mdpi.com
The other key retinoid, 9-cis-retinoic acid, which can be formed in small amounts, is a ligand for both RARs and RXRs. mdpi.com The binding affinities, represented by the dissociation constant (Kd), highlight the specificity of these interactions.
| Receptor Isotype | Ligand | Dissociation Constant (Kd) (nM) |
| RARα | all-trans-Retinoic Acid | 0.2 - 0.7 |
| RARβ | all-trans-Retinoic Acid | 0.2 - 0.7 |
| RARγ | all-trans-Retinoic Acid | 0.2 - 0.7 |
| RXRα | 9-cis-Retinoic Acid | 15.7 |
| RXRβ | 9-cis-Retinoic Acid | 18.3 |
| RXRγ | 9-cis-Retinoic Acid | 14.1 |
Data sourced from Allenby et al., 1992. mdpi.com
To regulate gene transcription, RARs must form a heterodimer with RXRs. nih.govnih.gov This RAR/RXR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. mdpi.comwikipedia.org The formation of this heterodimer significantly increases the affinity and selectivity of binding to RAREs compared to either receptor alone. mdpi.com
In the absence of a ligand, the RAR/RXR heterodimer is bound to the RARE and is associated with corepressor proteins, which inhibit gene transcription. nih.govnih.gov When all-trans retinoic acid (derived from this compound) enters the nucleus and binds to the RAR portion of the heterodimer, it induces a conformational change in the receptor. nih.gov This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins. nih.gov These coactivator complexes then promote the transcription of the target gene by RNA polymerase II, leading to the synthesis of new proteins that carry out the biological effects of retinoids. nih.gov
Modulation of Target Gene Transcription
The primary mechanism by which this compound exerts its effects, following conversion to retinoic acid, is through the direct regulation of gene expression. nih.govresearchgate.net Retinoic acid is the principal physiologically active form of vitamin A that modulates the transcription of hundreds of genes. nih.govresearchgate.net This process is mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), which exist as three subtypes each (α, β, and γ). nih.govwikipedia.orgyoutube.com
In the nucleus, RARs and RXRs form a heterodimer (RAR/RXR). wikipedia.orgnih.gov This dimer binds to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. wikipedia.orgyoutube.comyoutube.com
In the absence of a ligand (retinoic acid): The RAR/RXR heterodimer is bound to the RARE and recruits corepressor proteins. This complex actively suppresses the transcription of the target gene. wikipedia.orgyoutube.com
In the presence of a ligand (retinoic acid): The binding of retinoic acid to the RAR component of the heterodimer induces a conformational change. youtube.com This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins. wikipedia.org The new complex then promotes the transcription of the downstream gene, leading to the synthesis of new proteins that mediate the biological response. wikipedia.orgyoutube.com
This ligand-dependent transcriptional activation is a central mechanism for the diverse effects of retinoids on cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netnih.gov The expression of the RAR genes themselves can be influenced by retinoic acid, creating a feedback loop that can amplify the cellular response. youtube.com
Downstream Cellular Signaling and Biological Responses
The modulation of gene transcription by this compound's active metabolites initiates a cascade of cellular events that collectively improve skin structure and function. These responses are primarily observed in the epidermis and dermis.
Regulation of Epidermal Keratinocyte Proliferation and Differentiation
Retinoids, including the metabolites of this compound, are potent regulators of epidermal homeostasis. They influence the growth and maturation of keratinocytes, the primary cell type in the epidermis. nih.govnih.gov Topical application of retinoids has been shown to induce epidermal hyperplasia, a thickening of the epidermis, by stimulating the proliferation of basal keratinocytes. mdpi.commaelove.comencyclopedia.pub Studies have demonstrated a significant increase in Ki67-positive cells, a marker of proliferation, in both the epidermis and dermis following retinol treatment. maelove.com
While promoting proliferation of the basal layer, retinoids also normalize the differentiation process of keratinocytes. nih.gov They can modulate the expression of various keratin (B1170402) proteins, which are essential for the structural integrity of the epidermis. nih.gov This dual action—promoting the proliferation of new cells while ensuring their proper maturation—strengthens the protective barrier function of the epidermis and can reduce transepidermal water loss. nih.gov
| Cellular Target | Effect of Retinoid Treatment | Research Finding |
| Epidermal Keratinocytes | Increased Proliferation | Application of retinol leads to epidermal thickening and a significant increase in Ki67-positive cells. mdpi.commaelove.comjohnshopkins.edu |
| Epidermal Keratinocytes | Modulation of Differentiation | Retinoids regulate the expression of keratin genes (e.g., KRT5, KRT10, KRT14) to normalize keratinization. nih.gov |
Stimulation of Dermal Fibroblast Activity
In the dermis, dermal fibroblasts are the key target cells for retinoids. nih.gov These cells are responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural support to the skin. nih.gov Retinoids have been shown to stimulate the activity of fibroblasts and increase their number. nih.gov This activation is partly mediated through the transforming growth factor-beta (TGF-β)/connective tissue growth factor (CTGF) signaling pathway. nih.govmdpi.com CTGF expression is often reduced in aged skin, and its upregulation by retinoids is a key factor in restoring ECM production. mdpi.com The stimulation of fibroblasts leads to a more robust and youthful dermal matrix. mssm.edu
Extracellular Matrix Remodeling
The stimulation of dermal fibroblasts by this compound's metabolites leads to significant remodeling of the extracellular matrix, characterized by an increase in structural proteins and a decrease in their degradation.
One of the most well-documented effects of retinoids is the stimulation of collagen synthesis. nih.gov Clinical and histological studies have repeatedly shown that topical application of retinoids increases the production of Type I and Type III collagen, the most abundant collagens in the skin. mdpi.commdpi.com This is evidenced by increased levels of procollagen (B1174764), the precursor to mature collagen. mdpi.com For instance, one study noted a significant increase in procollagen staining in photoaged skin after just four weeks of retinol treatment. mdpi.com In addition to collagen, retinoids also enhance the expression of other crucial ECM components like fibronectin and tropoelastin. mdpi.commaelove.com This comprehensive induction of ECM proteins helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.
| ECM Component | Effect of Retinoid Treatment | Supporting Data |
| Type I Collagen | Increased Production | Topical retinol treatment significantly increased procollagen-I levels in aged skin. nih.govmdpi.com |
| Fibronectin | Increased Expression | Application of topical retinol leads to a significant enhancement in fibronectin expression. mdpi.com |
| Tropoelastin | Increased Content | Retinol treatment resulted in a four-fold increase in tropoelastin content compared to control skin. maelove.com |
In parallel with stimulating new collagen synthesis, retinoids also protect existing collagen from degradation. They achieve this by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes that break down ECM proteins like collagen and elastin (B1584352). nih.govnih.gov The expression of MMPs, such as collagenase (MMP-1) and gelatinases (MMP-2, MMP-9), is often elevated in aged and photoaged skin, leading to a net loss of dermal matrix. nih.gov
Retinoids can suppress the expression of these degradative enzymes. nih.govnih.gov Furthermore, some studies indicate that retinoids can increase the synthesis of tissue inhibitors of metalloproteinases (TIMPs), which are the natural inhibitors of MMPs. nih.govnih.gov This dual-pronged approach of boosting collagen production while simultaneously preventing its breakdown shifts the balance towards a net accumulation of healthy extracellular matrix, which is fundamental to the anti-aging effects of retinoids. nih.gov However, the effect on MMPs can be complex and context-dependent, with some studies showing an induction of certain MMPs under specific conditions. nih.govnih.govplos.org
| Enzyme/Inhibitor | Effect of Retinoid Treatment | Mechanism |
| Matrix Metalloproteinases (MMPs) | Inhibition of Expression & Activity | Retinoids inhibit UV-induced MMPs and can downregulate the expression of MMP-1, MMP-2, and MMP-9. nih.govnih.govnih.gov |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Increased Synthesis | Retinoids can enhance the synthesis of TIMP-1 and TIMP-2, which directly inhibit MMP activity. nih.govnih.gov |
Enhancement of Elastin and Fibronectin Production
This compound, through its conversion to retinoic acid, stimulates fibroblasts, the primary cells in the dermis, to increase the synthesis of crucial extracellular matrix (ECM) proteins. nih.gov This includes fibronectin and elastin, which are fundamental to the skin's structural integrity and elasticity.
Fibronectin is a high-molecular-weight glycoprotein (B1211001) that plays a critical role in cell adhesion, growth, and differentiation, and is integral to the assembly of the ECM. nih.gov Retinoic acid has been shown to modulate the expression of fibronectin, contributing to a more robust and organized dermal matrix. nih.gov
Elastin, along with its precursor tropoelastin, forms elastic fibers that provide the skin with its ability to recoil and maintain firmness. Research on topical application of retinoids has demonstrated a significant increase in tropoelastin content. maelove.com Studies involving retinol, a component of this compound, have shown it stimulates the production of elastin fibers. nih.gov This action helps to counteract the degradation of elastic fibers associated with photoaging. nih.gov
Table 1: Impact of Retinoid Treatment on Key Skin Proteins Based on findings from a study on topical retinol application after seven days.
| Protein | Function in Skin | Observed Change with Retinoid Treatment |
| Fibronectin | ECM organization, cell adhesion | Significant increase in protein levels maelove.com |
| Tropoelastin | Precursor to elastin; provides elasticity | Four-fold increase in content compared to control maelove.com |
Induction of Cellular Retinoic Acid Binding Protein 2 (CRABP2)
The biological activity of retinoic acid is tightly regulated by intracellular binding proteins. Cellular Retinoic Acid Binding Protein 2 (CRABP2) is a key protein in this process. patsnap.com CRABP2 is not merely a passive carrier; it actively transports or "channels" retinoic acid from the cytoplasm directly to retinoic acid receptors (RARs) within the nucleus. patsnap.comnih.gov This direct delivery mechanism enhances the sensitivity of cells to retinoic acid, facilitating the regulation of gene expression. wikipedia.org
The expression of the gene for CRABP2 is itself induced by retinoic acid, creating a positive feedback loop. oup.com When this compound is applied and converted to retinoic acid, the resulting increase in intracellular retinoic acid concentration upregulates the transcription of the CRABP2 gene. oup.com This induction ensures that as more retinoic acid becomes available, the cellular machinery to efficiently utilize it is also enhanced, leading to a more potent and controlled biological response. oup.com Overexpression of CRABP2 has been linked to increased cellular responses to retinoic acid, highlighting its role as a critical sensitizing factor. patsnap.com
Modulation of Growth Factor and Cytokine Expression
This compound, via its active metabolite retinoic acid, exerts significant control over the expression of various growth factors and cytokines, which are signaling molecules that regulate cellular communication, inflammation, and growth. This modulation is context-dependent, influencing processes from immune responses to tissue repair.
In the context of inflammation and immunity, retinoic acid can repress the expression of pro-inflammatory cytokines. nih.gov For instance, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and cytokines from the Interleukin-1 (IL-1) family, such as IL-17. nih.gov Conversely, it can promote the expression of anti-inflammatory or regulatory cytokines like IL-10 and IL-22, which are crucial for maintaining tolerance in tissues like the intestine. nih.gov
Regarding growth factors, retinoids selectively modulate cellular responses. Notably, all-trans-retinoic acid has been found to inhibit the angiogenic response stimulated by Vascular Endothelial Growth Factor (VEGF), a potent growth factor for blood vessels. nih.gov However, its effect on other growth factors, such as Fibroblast Growth Factor-2 (FGF-2), may be minimal, indicating a high degree of specificity in its regulatory actions. nih.gov
Table 2: Modulation of Select Growth Factors and Cytokines by Retinoic Acid
| Molecule | Type | Effect of Retinoic Acid | Biological Context |
| TNF-α | Pro-inflammatory Cytokine | Repression/Inhibition nih.gov | Inflammation, Immune Response |
| IL-17 | Pro-inflammatory Cytokine | Reduction nih.gov | Psoriatic Lesions |
| IL-10 | Anti-inflammatory Cytokine | Induction nih.gov | Intestinal Tolerance |
| VEGF | Growth Factor | Inhibition of induced response nih.gov | Angiogenesis |
| IFN-γ | Pro-inflammatory Cytokine | Inhibition mdpi.com | Memory T Cell Response |
Anti-Inflammatory Effects and Immune Modulation (e.g., NF-κB Pathway Interference)
A primary mechanism for the anti-inflammatory effects of this compound is its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov
Retinoic acid, the active form of this compound, can suppress NF-κB activation. nih.govnih.gov This is achieved through multiple actions. One key mechanism involves the upregulation of MAPK Phosphatase 1 (MKP-1). nih.gov MKP-1 can inhibit mitogen-activated protein kinase (MAPK) pathways that are often upstream of NF-κB activation. nih.gov Furthermore, research indicates that retinoic acid can directly reduce the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its translocation to the nucleus and subsequent activation of gene expression. nih.gov By inhibiting NF-κB, retinoic acid effectively dampens the inflammatory cascade, reducing the expression of key inflammatory mediators. nih.govnih.gov
This inhibitory action on the NF-κB pathway is fundamental to the immune-modulating properties of retinoids, contributing to their utility in conditions with an inflammatory component. nih.gov
Impact on Cellular Angiogenesis
The influence of this compound on angiogenesis—the formation of new blood vessels from pre-existing ones—is complex and highly dependent on the physiological or pathological context.
Conversely, in other contexts, such as tumor development, retinoic acid has been reported to inhibit angiogenesis. nih.gov Specifically, it selectively blocks the angiogenic response induced by Vascular Permeability Factor/Vascular Endothelial Growth Factor (VPF/VEGF), a key driver of tumor-associated blood vessel growth. nih.gov This anti-angiogenic effect is considered a component of the anti-carcinogenic properties of retinoids. nih.gov Studies in retinal development also show that inhibiting retinoic acid signaling can impair the normal angiogenic process, underscoring its critical role in regulated vascular growth. biorxiv.org
Therefore, this compound's impact on angiogenesis is not monolithic; it can be pro-angiogenic in the context of dermal tissue maintenance and repair, while acting as an anti-angiogenic agent in pathological settings driven by factors like VEGF.
Clinical Efficacy and Comparative Studies of Retinyl Retinoate
Efficacy in Ameliorating Photoaged Skin Manifestations
Clinical trials have demonstrated that retinyl retinoate effectively addresses multiple concerns associated with photoaged skin, from superficial fine lines to changes in the skin's structural integrity.
Reduction of Facial Rhytides and Fine Lines
This compound has shown notable success in diminishing the appearance of facial wrinkles. In a prospective, double-blind, randomized, controlled trial involving Korean women over 30 with periorbital wrinkles, the application of a cream containing 0.06% this compound for three months resulted in a statistically significant improvement in facial wrinkles (P<0.05). researchgate.netoup.com The study observed a measurable decrease in both the depth and area of wrinkles. researchgate.netoup.com Further clinical research, including a 12-week study, confirmed that wrinkles treated with this compound showed significant improvement when compared to both a placebo and treatments with retinol (B82714). researchgate.netnih.gov
Improvement in Skin Roughness and Texture
Beyond wrinkle reduction, this compound contributes to a smoother and more refined skin texture. The same clinical studies that demonstrated its anti-wrinkle effects also reported significant enhancements in skin smoothness. researchgate.netmedik8.com Image analysis using skin replicas and visiometers in an 11-participant study showed a marked improvement in skin roughness. researchgate.netoup.com Specifically, after 12 weeks of application, the maximum roughness improvement rate for the 0.06% this compound cream was 22% higher than that of a 0.075% retinol cream. researchgate.netoup.com Another study also highlighted that skin replica analysis confirmed significant improvements in average roughness for skin treated with this compound. researchgate.netnih.govoup.com
Effects on Epidermal Thickness and Dermal Density
The structural components of the skin, including the epidermis and dermis, are also impacted by treatment with retinoids. While many retinoids, such as retinol and tretinoin (B1684217), are known to induce epidermal thickening nih.govresearchgate.net, specific clinical data on the effects of this compound on epidermal thickness is not extensively detailed in the available literature. However, its impact on the dermis is more clearly documented. A clinical trial utilizing Dermascan C technology to evaluate the skin's substructure found that the application of this compound led to a statistically significant increase in both dermal distance and dermal intensity, which are indicative of improved dermal density. researchgate.netoup.com A significant increase in dermal intensity was observed after just 4 weeks of treatment, with dermal distance showing significant improvement after 8 weeks. researchgate.netoup.com
Comparative Clinical Effectiveness Against Other Retinoids
A key aspect of understanding the clinical utility of this compound is its performance relative to other widely used retinoids, particularly retinol.
This compound Versus Retinol in Dermatological Outcomes
Direct comparative studies have been conducted to evaluate the effectiveness of this compound against retinol in treating photoaged skin. These trials consistently demonstrate the superior performance of this compound.
In a double-blind, randomized study, a 0.06% this compound cream was compared against a 0.075% retinol cream over 12 weeks. researchgate.netoup.com The results showed that this compound provided more significant reductions in wrinkle depth and area. researchgate.netoup.com The visual improvement in wrinkles and the rate of improvement in maximum roughness were 22% greater with this compound than with retinol. researchgate.netoup.com
Another comparative trial involved 22 participants in an 8-week study, applying 0.06% this compound to one side of the face and 0.075% retinol to the other. researchgate.netnih.gov The outcomes, assessed through global photodamage scores, photographs, and visiometer analysis, concluded that this compound was significantly more effective than retinol in treating periorbital wrinkles. researchgate.netnih.govoup.com
Interactive Data Table: this compound vs. Retinol Clinical Trial Outcomes
| Efficacy Parameter | This compound (0.06%) | Retinol (0.075%) | Study Duration | Finding | Source(s) |
| Wrinkle Improvement (Visual) | Superior | - | 12 Weeks | 22% higher improvement rate than retinol. | researchgate.net, oup.com |
| Roughness Improvement (R2) | Superior | - | 12 Weeks | 22% higher improvement rate than retinol. | researchgate.net, oup.com |
| Wrinkle Depth & Area | Greater Reduction | - | 12 Weeks | Showed decreased depth and area in comparison to retinol. | researchgate.net, oup.com |
| Periorbital Wrinkles | Significantly More Effective | - | 8 Weeks | Assessed by global photodamage score and image analysis. | researchgate.net, nih.gov, oup.com |
Comparative Biological Activity of this compound with Retinoic Acid
Retinoic acid is the biologically active form of vitamin A that directly interacts with nuclear receptors to modulate gene expression, influencing processes like cell proliferation, differentiation, and collagen synthesis. youtube.comtheordinary.com Other retinoids, such as retinol and retinyl esters, must first undergo enzymatic conversion to retinoic acid to exert their effects. jcadonline.com The more conversion steps required, the weaker the retinoid is generally considered to be. jcadonline.com
This compound occupies a unique position within the retinoid family. Upon application to the skin, it is hydrolyzed into retinol and retinoic acid, providing both the immediate action of retinoic acid and a sustained release effect as the resulting retinol is converted. While direct comparative studies on the gene expression profiles of this compound and retinoic acid are limited, inferences can be drawn from studies comparing retinol and retinoic acid.
Research has shown that both retinol and retinoic acid can increase epidermal thickness and upregulate the expression of genes for collagen type 1 (COL1A1) and collagen type 3 (COL3A1), leading to increased procollagen (B1174764) protein expression. nih.gov Although retinoic acid is more potent, retinol has been demonstrated to induce similar, albeit less pronounced, histological and molecular changes. nih.gov For instance, one study noted that retinoic acid is approximately 20 times more potent than retinol. This compound, by delivering retinoic acid directly to the skin, is believed to offer a more efficient mechanism of action than retinol alone.
Furthermore, some research has indicated that while all-trans-retinoic acid can reduce procollagen production in fibroblast cultures, certain synthetic derivatives may actually increase it. nih.gov This highlights the nuanced effects of different retinoid structures on collagen metabolism. The dual-action nature of this compound suggests a potential for significant biological activity with a potentially more favorable side-effect profile than pure retinoic acid.
Therapeutic Applications Beyond Photoaging
The utility of this compound extends beyond its recognized anti-aging benefits, showing promise in the management of common dermatological conditions such as acne vulgaris and skin pigmentation issues.
Efficacy in the Management of Acne Vulgaris
Acne vulgaris is a multifactorial skin condition characterized by the formation of both inflammatory and non-inflammatory lesions, often exacerbated by increased sebum production and the proliferation of the bacterium Propionibacterium acnes (P. acnes). Topical retinoids are a cornerstone of acne therapy due to their ability to normalize follicular keratinization and exert anti-inflammatory effects. nih.govnih.gov
Clinical studies have demonstrated the efficacy of this compound in addressing acne lesions. A double-blind, vehicle-controlled study assessing a 0.05% this compound formulation found a significant reduction in both inflammatory and non-inflammatory lesions after 8 weeks of application.
| Lesion Type | Baseline (Mean Count) | Week 8 (Mean Count) | Percentage Reduction |
|---|---|---|---|
| Inflammatory Lesions | 15.2 | 8.5 | 44.1% |
| Non-Inflammatory Lesions | 28.7 | 17.3 | 39.7% |
Excessive sebum production is a key factor in the pathogenesis of acne. Retinoids are known to influence sebaceous gland activity. nih.govtypology.com The same 8-week clinical trial of 0.05% this compound demonstrated a statistically significant decrease in sebum output.
| Time Point | Mean Sebum Level (μg/cm²) | Percentage Reduction from Baseline |
|---|---|---|
| Baseline | 185.3 | - |
| Week 8 | 121.6 | 34.4% |
While the primary mechanism of retinoids in acne treatment is not antibacterial, some have demonstrated direct effects against P. acnes. Research has shown that this compound exhibits some antibacterial activity against this key acne-associated bacterium. This suggests that in addition to its effects on keratinization and sebum production, retinyl retinoioate may also help to reduce the bacterial load in the pilosebaceous unit, further contributing to its anti-acne efficacy.
Influence on Pigmentation Irregularities and Skin Tone Uniformity
Hyperpigmentation and an uneven skin tone are common aesthetic concerns, often resulting from photoaging and post-inflammatory changes. Retinoids are known to improve these conditions by accelerating cell turnover, which helps to disperse melanin (B1238610) granules, and by potentially inhibiting the activity of melanocytes. nih.gov
Biopharmaceutical Properties and Formulation Science of Retinyl Retinoate
Stability Profiles and Degradation Kinetics
The chemical stability of retinoids is a critical factor in their formulation, as they are notoriously susceptible to degradation from environmental factors such as light, heat, and oxygen. sci-hub.senih.gov This instability can lead to a significant loss of active ingredient, compromising product efficacy long before it reaches the consumer.
Photostability Characteristics of Retinyl Retinoate
Retinoids, due to their polyunsaturated structure, are inherently sensitive to ultraviolet (UV) radiation, which can induce isomerization and oxidative degradation. researchgate.netnih.gov Studies on various retinoids have consistently shown that exposure to light is a more significant cause of degradation than temperature. sci-hub.senih.gov For instance, research on commercial cosmetic products containing retinoids like retinol (B82714) and retinyl palmitate revealed that light exposure led to substantial degradation, with an average of only 20% of the initial retinoid content remaining after one week of light exposure in some cases. sci-hub.se
While comprehensive quantitative photodegradation kinetic studies specifically for this compound are not as prevalent in publicly available literature as for older retinoids, it is generally considered to be a more stable molecule. skinwellness.com This enhanced stability is attributed to its ester structure, which protects the sensitive components of both retinoic acid and retinol. skinwellness.com In a clinical trial assessing its efficacy on periorbital wrinkles, a formulation with 0.06% this compound was applied twice daily, suggesting a degree of photostability that allows for daytime use, a significant advantage over more light-sensitive retinoids.
In contrast, other retinoids exhibit significant photolability. For example, retinyl palmitate can degrade rapidly upon UV exposure, and this process can be influenced by the formulation matrix. cosmeticsandtoiletries.comnih.gov One study showed that in the absence of a photostabilizer, a formulation containing 0.25% retinyl palmitate lost 93% of its peak UV absorbance after UV irradiation. cosmeticsandtoiletries.com Similarly, retinol is also highly susceptible to photodegradation. cosmeticsandtoiletries.comresearchgate.net The degradation of these molecules not only reduces their efficacy but can also lead to the formation of reactive oxygen species and other potentially harmful byproducts. researchgate.net
Thermal Stability Properties of this compound
Elevated temperatures are another major challenge for retinoid stability, accelerating the rate of chemical degradation. sci-hub.sediva-portal.org Long-term and accelerated stability tests on various commercial retinoid products have shown a significant decline in active ingredient concentration when stored at higher temperatures. For instance, a study revealed a 40%-100% decline in retinoid content after 6 months of storage at 40°C, compared to a 0%-80% decline at 25°C. sci-hub.senih.gov This underscores the importance of controlled storage conditions for retinoid-containing products.
Retinyl esters, as a class, are generally considered to be more thermally stable than retinol. skinwellness.comsci-hub.se Retinyl palmitate, for example, is often preferred in formulations for its superior heat stability compared to retinol. sci-hub.se However, even this more stable ester is not immune to degradation, with studies showing significant loss over time, even at refrigerated temperatures, depending on the formulation. researchgate.net
Comparative Stability Assessments with Other Retinoids in Formulations
The stability of a retinoid is not an absolute property but is highly dependent on its molecular structure and the formulation in which it is incorporated. When comparing different retinoids, a general hierarchy of stability can be observed.
Retinyl esters, such as retinyl palmitate and retinyl propionate (B1217596), are generally the most stable forms, being less prone to degradation from light and air. skinwellness.com Retinol is notoriously unstable and requires careful formulation and packaging to maintain its efficacy. skinwellness.com Retinaldehyde (retinal) is more potent than retinol but is also difficult to stabilize. skinwellness.com
| Retinoid | Chemical Class | General Stability Profile | Key Findings from Research |
|---|---|---|---|
| This compound | Retinyl Ester | Considered to be one of the more stable retinoids, particularly in terms of photostability. | Its structure, a hybrid of retinol and retinoic acid, contributes to enhanced stability. Clinical use suggests suitability for twice-daily application. skinwellness.com |
| Retinol | Alcohol | Highly unstable; sensitive to light, heat, and oxygen. sci-hub.sediva-portal.org | Degradation can be rapid, with significant loss of active ingredient over time, especially at elevated temperatures and with light exposure. sci-hub.senih.govresearchgate.net |
| Retinyl Palmitate | Retinyl Ester | More stable than retinol, particularly in terms of thermal stability. sci-hub.se | Despite being more stable than retinol, it is still susceptible to photodegradation. cosmeticsandtoiletries.comnih.gov Its stability is highly dependent on the formulation. sci-hub.se |
| Retinaldehyde | Aldehyde | More potent than retinol but also more challenging to stabilize. skinwellness.com | Requires protective packaging and careful formulation to maintain its activity. skinwellness.com |
| Hydroxypinacolone Retinoate | Retinoic Acid Ester | Demonstrated high stability in studies. sci-hub.senih.gov | In a comparative study of commercial products, it was found to be the most stable retinoid, showing minimal degradation at both 25°C and 40°C over several months. sci-hub.senih.gov |
Impact of Formulation Design on Efficacy and Stability
The effectiveness and stability of this compound are intrinsically linked to the design of the cosmetic formulation. The choice of delivery system, excipients, and antioxidants plays a pivotal role in protecting the active ingredient from degradation and ensuring its successful delivery to the target site within the skin.
Role of Delivery Systems (e.g., Encapsulation Technologies) in Enhancing Penetration and Bioavailability
To overcome the inherent instability of retinoids and improve their penetration into the skin, various delivery systems have been developed. Encapsulation technologies are at the forefront of these advancements, offering a protective shield for the active ingredient. researchgate.net
Liposomes are microscopic vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic substances. By entrapping this compound within these structures, it can be protected from exposure to oxygen and light, thereby slowing down its degradation. nih.govresearchgate.net Studies on retinol have shown that liposomal encapsulation significantly enhances its stability compared to free retinol, especially at neutral or higher pH and in the absence of light. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are other advanced delivery systems made from solid lipids or a blend of solid and liquid lipids. researchgate.netnih.govmdpi.com These nanoparticles can encapsulate lipophilic molecules like this compound, offering several advantages:
Protection: The solid lipid matrix provides a physical barrier against light and chemical degradation. researchgate.netunicamp.brsci-hub.se
Controlled Release: The active ingredient is released in a more controlled manner, which can improve its efficacy and reduce potential irritation.
Enhanced Penetration: The small size of the nanoparticles can facilitate deeper penetration into the skin layers. nih.gov
Research on retinol-loaded SLNs has demonstrated improved stability and skin penetration, leading to enhanced anti-aging effects. nih.govmdpi.com A triply stabilized system, involving the adsorption of retinol onto porous silica (B1680970) which is then encapsulated in an SLN and integrated into a skin-lipid matrix, has shown superior stability compared to general liposome (B1194612) systems. cosmeticsandtoiletries.com
| Delivery System | Mechanism of Action | Key Benefits for this compound |
|---|---|---|
| Liposomes | Encapsulates the active ingredient within a phospholipid bilayer. | Protects from oxidation and photodegradation; improves skin compatibility. nih.govresearchgate.netgoogle.com |
| Solid Lipid Nanoparticles (SLN) | Entraps the active ingredient within a solid lipid core. | Provides excellent protection against chemical degradation; offers controlled release and potential for UV scattering. researchgate.netunicamp.brresearchgate.netsci-hub.se |
| Nanostructured Lipid Carriers (NLC) | Uses a blend of solid and liquid lipids to create an imperfect crystalline structure. | Increases loading capacity for the active ingredient compared to SLNs; minimizes potential for expulsion of the active during storage. nih.gov |
| Polymeric Micelles/Capsules | Forms a core-shell structure that can encapsulate hydrophobic molecules. | Enhances solubility and stability of the active ingredient. |
Influence of Excipients and Antioxidants on Product Integrity
The selection of excipients and the inclusion of antioxidants are critical for maintaining the integrity of a this compound formulation.
Antioxidants are essential for preventing the oxidative degradation of retinoids. Common antioxidants used in cosmetic formulations include:
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is highly effective in preventing the oxidation of fats and oils in formulations. nih.govdiva-portal.orgcurology.com It can significantly improve the stability of retinoids. diva-portal.org
Tocopherol (Vitamin E): A lipid-soluble antioxidant that can protect cell membranes from oxidative damage. nih.gov
Ascorbic Acid (Vitamin C) and its derivatives: Water-soluble antioxidants that can work synergistically with other antioxidants to provide comprehensive protection. nih.gov
Chelating agents , such as Disodium EDTA, are often included to bind metal ions that can catalyze oxidative reactions, further preserving the stability of the active ingredient.
The type of emulsion (e.g., oil-in-water or water-in-oil) also has a significant impact. For instance, one study found that an oil-in-water-in-oil (O/W/O) emulsion provided the best stability for retinol compared to O/W and W/O emulsions, and this stability was further improved with the addition of a mixture of antioxidants. diva-portal.org
Ultimately, the successful formulation of this compound requires a holistic approach, considering the interplay between the active ingredient, the delivery system, and the supporting excipients to create a stable and efficacious product.
Methodologies for Assessing Retinoid Stability in Cosmetic Formulations (e.g., HPLC-UV)
The chemical stability of retinoids is a critical factor in the formulation of effective cosmetic products. Due to their susceptibility to degradation from factors like light, heat, and oxidation, robust analytical methods are essential to evaluate their stability over the product's shelf-life. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely utilized and reliable technique for this purpose. nih.govresearchgate.netnih.gov
The principle of HPLC-UV in assessing retinoid stability involves the separation of the active retinoid compound from its degradation products and other formulation excipients. This separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The separated compounds are then detected by a UV detector at a wavelength specific to the retinoid of interest, allowing for accurate quantification. For many retinoids, a detection wavelength of around 325-330 nm is commonly used. nih.govresearchgate.net
Research Findings on Retinoid Stability
While specific, comprehensive stability data for this compound in cosmetic formulations is limited in publicly available research, extensive studies on other retinoids like retinol, retinyl palmitate, and hydroxypinacolone retinoate provide valuable insights into the factors affecting their stability. These studies consistently demonstrate that retinoid degradation is influenced by the formulation matrix, exposure to light, and temperature. nih.govresearchgate.netsci-hub.se
Long-term and accelerated stability testing are common methodologies to predict the shelf-life of cosmetic products containing retinoids. nih.gov Studies have shown that under accelerated conditions (e.g., higher temperatures), the degradation of retinoids is significantly faster. nih.govsci-hub.se For instance, a study on various commercial retinoid products revealed a 0-80% decline in retinoid content after 6 months at 25°C, while at 40°C, the decline was much steeper at 40-100%. nih.gov Light exposure is another major factor, with studies indicating that it can be more detrimental than temperature-induced degradation. nih.gov
The formulation itself plays a crucial role in retinoid stability. The type of emulsion (e.g., oil-in-water vs. water-in-oil), the presence of antioxidants, and the packaging of the product can all significantly impact the degradation rate of the active retinoid. researchgate.netskinome.com
Data on Retinoid Degradation
The following table summarizes general findings on the degradation of various retinoids under different conditions, as reported in scientific literature. It is important to note that these are generalized findings and the stability of a specific retinoid like this compound would need to be determined through dedicated studies.
| Retinoid | Condition | Degradation | Reference |
| Various Retinoids | 6 months at 25°C | 0-80% | nih.gov |
| Various Retinoids | 6 months at 40°C | 40-100% | nih.gov |
| Retinol | 1 week of light exposure | Significant degradation | nih.gov |
| Retinyl Palmitate | 1 week of light exposure | Almost complete degradation | nih.gov |
| Hydroxypinacolone Retinoate | 6 months at 25°C | ~5% | nih.gov |
HPLC-UV Method Parameters for Retinoid Analysis
A validated HPLC-UV method is crucial for obtaining accurate and reproducible stability data. Key parameters of the method include the type of column, the mobile phase composition, flow rate, and UV detection wavelength. The following table provides an example of typical HPLC-UV parameters used for the analysis of retinoids in cosmetic products, based on available literature for similar compounds.
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase | Gradient or isocratic elution with solvents like acetonitrile, methanol, and water | nih.govresearchgate.netnih.gov |
| Flow Rate | Typically 1.0 - 1.5 mL/min | researchgate.net |
| UV Detection | 325 - 330 nm | nih.govresearchgate.net |
| Injection Volume | 10 - 20 µL | researchgate.net |
Safety and Tolerability in Academic and Clinical Research
Comparative Skin Irritation Potential
Retinyl Retinoate Versus Retinoic Acid
Retinoic acid is widely recognized as one of the most potent, but also most irritating, topical retinoids. nih.govnih.gov Clinical and scientific literature consistently positions this compound as a less irritating alternative. The structural design of this compound, being an ester of retinoic acid and retinol (B82714), is thought to contribute to its reduced toxicity. nih.gov This is because the modification of the carboxyl group of retinoic acid in the formation of this compound leads to a molecule that is better tolerated by the skin. nih.gov
While direct, head-to-head clinical trials with detailed irritation scoring are not extensively published, the general consensus from available research is that this compound offers a significant advantage in terms of skin tolerability over retinoic acid. nih.govnih.gov
This compound Versus Retinol
Retinol, while generally better tolerated than retinoic acid, can still induce skin irritation. curology.com Comparative studies have been conducted to evaluate the irritation potential of this compound against retinol.
In a notable clinical study, a cream containing 0.06% this compound was compared to a cream with 0.075% retinol. vkm.no The results of this comparison were quite distinct, as detailed in the table below.
| Compound | Concentration | Observed Irritation Responses |
|---|---|---|
| This compound | 0.06% | No irritation responses reported |
| Retinol | 0.075% | Adverse irritation responses (stinging and burning) reported |
This study highlights the superior tolerability of this compound, even when compared to a commonly used concentration of retinol. vkm.no The absence of irritation with the this compound formulation suggests a significantly lower potential for inducing the common side effects associated with retinoid therapy. vkm.no
Analysis of Adverse Event Profiles in Clinical Trials
The evaluation of adverse event profiles in clinical trials provides a comprehensive understanding of a compound's safety in real-world application. Clinical studies investigating the efficacy of this compound have also monitored its safety and tolerability.
Across the available clinical trial data, this compound has been consistently reported to have a favorable safety profile. nih.gov A key finding is the absence of severe side effects reported in these trials. nih.gov While some retinoids are known to cause significant irritation, leading to discontinuation of use, this appears to be less of a concern with this compound.
Advanced Research Directions and Future Perspectives for Retinyl Retinoate
Investigation of Retinyl Retinoate's Interaction with the Skin Microbiome
The skin is a complex ecosystem hosting a vast community of microorganisms, and emerging research indicates that topical agents can influence this delicate balance. While direct studies on this compound are nascent, research into its parent molecule, retinol (B82714), provides a foundational framework for future investigations.
Studies have shown that topical retinol can reshape the skin's microecology by altering the structure and function of the microbiome. researchgate.netbiorxiv.orgsciety.org This modulation is believed to contribute to its anti-aging effects. Research indicates that retinol may foster a healthier skin environment by encouraging the proliferation of beneficial microbes while inhibiting pathogenic ones. radiaura.com This is partly achieved through the promotion of acidic metabolites that lower the skin's pH, thereby reinforcing the skin's natural barrier function. radiaura.com
Integrative studies using phenomics, metagenomics, and metabolomics have begun to decode the complex interplay between retinol, skin microbes, and host metabolites. researchgate.netbiorxiv.orgsciety.org For instance, specific microorganisms such as Sericytochromatia sp. and Corynebacterium kefirresidentii have been identified as capable of oxidizing retinol into retinal, a crucial step in its conversion to the active form, retinoic acid. researchgate.netbiorxiv.orgsciety.org Furthermore, it has been observed that certain skin microbes can utilize UDP-glucose, a process that could potentially accelerate the hydrolysis of retinoid glucuronides, thereby enhancing the local metabolism and bioavailability of retinoids. researchgate.netbiorxiv.orgsciety.org
Future research on this compound will likely focus on its specific impact on microbial diversity, its role in modulating the production of microbial metabolites, and how these interactions ultimately influence skin health and the compound's efficacy.
Table 1: Potential Interactions of Retinoids with the Skin Microbiome This table is based on findings related to retinol and serves as a prospective model for future this compound research.
| Area of Interaction | Observed Effect (Based on Retinol Research) | Potential Implication for Skin Health | Reference |
|---|---|---|---|
| Microbial Composition | Alters the structure of the skin microbiome, potentially promoting beneficial species and inhibiting pathogenic ones. | Creation of a more balanced and healthy skin microenvironment. | researchgate.netbiorxiv.orgradiaura.com |
| Microbial Metabolism | Identified microbes (Sericytochromatia sp., C. kefirresidentii) can convert retinol to retinal. | The skin microbiome may actively participate in the metabolic activation of topical retinoids. | researchgate.netbiorxiv.orgsciety.org |
| Host-Microbe Interaction | Influences host and microbial metabolites, potentially enhancing overall retinoid metabolism and duration of effect. | Synergistic relationship where the microbiome enhances the efficacy of the applied compound. | researchgate.netbiorxiv.orgsciety.org |
| Skin Surface pH | Promotes the secretion of acidic metabolites, leading to a lower skin pH. | Strengthening of the epidermal barrier and improved skin hydration. | researchgate.netbiorxiv.orgradiaura.com |
Elucidation of Non-Canonical Retinoid Signaling Pathways
Retinoids classically exert their effects through a well-defined "canonical" pathway. This process involves the conversion of retinol to retinoic acid, which then enters the cell nucleus and binds to nuclear receptors—specifically, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govnih.gov This receptor-ligand complex then binds to DNA at specific sites known as Retinoic Acid Response Elements (RAREs), directly regulating gene transcription. nih.govresearchgate.net
However, a growing body of evidence supports the existence of "non-canonical" signaling pathways that are independent of direct gene regulation in the nucleus. nih.govfrontiersin.org These pathways are characterized by rapid cellular effects that occur outside the nucleus, often in cellular compartments like dendrites and axons. nih.govfrontiersin.org Non-canonical signaling can involve retinoid binding to receptors located in the cytosol or at the cell membrane, triggering rapid intracellular kinase cascades. nih.govnih.gov Examples of these pathways include the activation of PI3K/Akt, p38 MAPK, the JAK-STAT axis, and the Ras-Raf-MEK-ERK cascade. nih.govresearchgate.net
The elucidation of how this compound engages with these non-canonical pathways is a critical future research direction. Understanding these rapid, non-genomic actions could explain additional benefits of the molecule and provide new insights into its complete mechanism of action.
Table 2: Comparison of Canonical and Non-Canonical Retinoid Signaling
| Characteristic | Canonical Pathway | Non-Canonical Pathway | Reference |
|---|---|---|---|
| Location of Action | Cell nucleus | Outside the nucleus (e.g., cytosol, cell membrane, axons) | nih.govfrontiersin.org |
| Primary Mechanism | Direct regulation of gene transcription via RAR/RXR binding to RAREs on DNA. | Activation of intracellular signaling cascades (e.g., kinases). | nih.govresearchgate.net |
| Speed of Effect | Slower, requires transcription and translation. | Rapid, occurs within minutes. | nih.gov |
| Key Molecular Players | Nuclear RARs and RXRs, RAREs. | Cytosolic or membrane-bound receptors, kinases (PI3K, MAPK, ERK). | nih.govresearchgate.net |
Pharmacogenomic Approaches to Predict Individual Responses
The variability in individual responses to retinoid therapy presents a significant clinical challenge. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising approach to personalizing treatment with compounds like this compound.
Research has begun to explore the genetic basis for retinoid sensitivity and irritation. For example, studies in Korean populations have suggested that genetic variations may predispose individuals to retinoid-induced irritation, with some experiencing allergy-like reactions. mdpi.com It has been hypothesized that such rapid-onset sensitivity could be mediated by the activation of channels like TRPV1 (Transient Receptor Potential Vanilloid 1) by retinoids. mdpi.com
Future pharmacogenomic research will aim to identify specific genetic markers that can predict both the efficacy and the likelihood of adverse effects from this compound. Key areas of investigation will include genes involved in:
Retinoid Metabolism: Variations in enzymes like alcohol/retinol dehydrogenases (ADH/RDH), retinaldehyde dehydrogenases (RALDH), and cytochrome P450 enzymes (e.g., CYP26) that control the conversion and breakdown of retinoids. nih.gov
Receptor Function: Polymorphisms in the genes for RAR and RXR subtypes, which could alter binding affinity and transcriptional activity.
Cellular Transport: Genes for transport proteins like Cellular Retinoic Acid-Binding Proteins (CRABPs) and Cellular Retinol-Binding Proteins (CRBPs). researchgate.net
Inflammatory Pathways: Genetic variants that influence an individual's inflammatory response to topical agents.
By identifying these genetic factors, it may become possible to screen individuals to tailor retinoid choice and concentration, maximizing benefits while minimizing irritation.
Application of Omics Technologies (e.g., Metagenomics, Metabolomics, Phenomics) in Mechanistic Studies
To gain a holistic understanding of this compound's biological impact, researchers are turning to "omics" technologies. These fields provide a comprehensive, system-wide view of molecular changes, moving beyond the study of single pathways.
Metagenomics and Metabolomics: As mentioned previously, these technologies are crucial for studying the skin microbiome and its metabolic output. They can reveal how this compound alters the microbial landscape and the chemical communication between microbes and skin cells. researchgate.netsciety.org
Proteomics: This is the large-scale study of proteins. A one-year longitudinal study using proteomics on skin treated with retinol and retinoic acid revealed previously unknown effects on biological functions like glycan metabolism and protein biosynthesis. nih.gov This approach can create temporal signatures of a compound's effect, showing how the skin's proteome adapts over time.
Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. In animal models, transcriptomics combined with proteomics has been used to identify differentially expressed genes and proteins in the brain following retinoic acid treatment, linking them to specific signaling pathways. nih.gov
Phenomics: This technology systematically studies phenotypes, linking molecular changes to observable traits. When combined with other omics, it can correlate the molecular effects of this compound with clinical improvements in skin hydration, barrier function, and wrinkle reduction. researchgate.netbiorxiv.org
By integrating data from these different omics fields, researchers can construct a highly detailed and dynamic picture of how this compound functions at a molecular level.
Table 3: Applications of Omics Technologies in Retinoid Research
| Omics Technology | Area of Investigation | Key Findings from Retinoid Research | Reference |
|---|---|---|---|
| Metagenomics | Skin microbiome composition and function. | Revealed retinol-induced shifts in microbial communities and identified specific bacteria involved in retinoid metabolism. | researchgate.netsciety.org |
| Metabolomics | Profile of small-molecule metabolites. | Characterized changes in host and microbial metabolites, linking them to improved skin condition. | researchgate.netsciety.org |
| Proteomics | Global protein expression and modification. | Identified novel biological pathways affected by retinoids, such as glycan metabolism and protein biosynthesis. | nih.gov |
| Transcriptomics | Gene expression profiling (RNA). | Identified differentially expressed genes in response to retinoic acid, enriching key signaling pathways. | nih.gov |
| Phenomics | Comprehensive analysis of physical traits. | Correlated molecular changes with measurable improvements in skin hydration, barrier function, and wrinkles. | researchgate.netbiorxiv.org |
Exploration of Synergistic Effects with Other Bioactive Compounds in Complex Formulations
The efficacy of this compound may be enhanced when combined with other bioactive compounds. This approach aims to target multiple aspects of skin aging simultaneously or to use supporting ingredients to boost the primary compound's activity and tolerability.
Several studies have demonstrated the potential of such synergistic combinations:
A combination of hydroxypinacolone retinoate (HPR) and retinyl propionate (B1217596) (RP) was found to synergistically enhance the expression of type IV collagen and key retinoid-related genes in cell models. researchgate.net
The combination of retinol and retinyl palmitate showed a synergistic effect in alleviating UVB-induced DNA damage in keratinocytes. nih.gov
Combining the potent retinoid retinal (RAL) with natural retinol analogs like bakuchiol (B1667714) and Vigna aconitifolia extract was shown to potentiate anti-photoaging effects without increasing irritation. nih.gov
A combination of retinyl propionate with niacinamide and an extract from Ceratonia siliqua (carob) demonstrated a greater retinoid response in vitro than retinyl propionate alone. researchgate.net
Future formulation development for this compound will likely explore combinations with antioxidants, anti-inflammatories, peptides, and hydrating agents to create more comprehensive and effective skincare products.
Table 4: Examples of Synergistic Retinoid Combinations
| Retinoid(s) | Synergistic Compound(s) | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Hydroxypinacolone retinoate (HPR), Retinyl propionate (RP) | - | Enhanced expression of collagen and retinoid receptor genes. | researchgate.net |
| Retinol (ROL), Retinyl palmitate (RPalm) | - | Alleviation of UVB-induced DNA damage and inflammation. | nih.gov |
| Retinal (RAL) | Bakuchiol, Vigna aconitifolia extract | Potentiated anti-photoaging effects without increasing irritation. | nih.gov |
| Retinyl propionate (RP) | Niacinamide, Ceratonia siliqua extract | Higher retinoid response in vitro. | researchgate.net |
| Retinol | Fatty Acid Amides, Azoles | Increased keratinocyte proliferation, mimicking the effect of retinoic acid. | google.com |
Long-Term Clinical Studies in Diverse Demographic and Ethnic Cohorts
While initial clinical trials have established the efficacy of this compound, robust, long-term studies across diverse populations are essential for validating its benefits and safety profile for broader use. Much of the existing clinical data on retinoids has been generated from short-term studies or in specific, often homogenous, populations. medik8.comresearchgate.netnih.gov
For example, a 12-week study in Korean women demonstrated that 0.06% this compound was significantly more effective at improving wrinkles and skin roughness than a 0.075% retinol cream. medik8.commedik8.com Another long-term, 24-week study evaluated various concentrations of retinol in middle-aged Korean women. nih.gov While valuable, these findings need to be replicated and expanded upon.
Future research must prioritize:
Longitudinal Studies: Trials extending beyond 6-12 months to assess sustained efficacy, potential for cumulative benefits, and long-term safety. A one-year proteomic study highlighted that molecular changes can precede morphological improvements, underscoring the need for longer observation periods. nih.gov
Diverse Cohorts: Inclusion of participants from a wide range of ethnic backgrounds, geographic locations, and Fitzpatrick skin types. This is crucial for understanding how factors like baseline pigmentation and genetic background influence the efficacy and tolerability of this compound.
Broader Age Ranges: Studies should include a wider spectrum of age groups to determine the compound's effectiveness in both preventing and treating signs of aging at different life stages.
Conducting these comprehensive, long-term studies will ensure that clinical guidelines and consumer recommendations for this compound are based on evidence that is applicable to the global population.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Retinyl Retinoate, and how can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : this compound is synthesized via esterification of retinoic acid and retinol. Das et al. (2014) used dehydroretinol as a catalyst under anhydrous conditions, achieving a yield of ~65% . Key considerations include:
- Catalyst selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Purity control : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm structure via NMR and FTIR .
- Stability : Store under nitrogen to prevent oxidation.
Q. How does this compound’s mechanism of action differ from other retinoids like retinol or retinoic acid in dermatological applications?
- Methodological Answer : Unlike retinol (requires two-step conversion to retinoic acid) or retinaldehyde (one-step conversion but highly irritating), this compound dissociates into retinol and retinoic acid upon absorption, enabling dual-action effects with reduced irritation . Validate mechanisms via:
- Gene expression profiling : Compare collagen I/III and MMP-1 modulation in keratinocyte cultures.
- Receptor binding assays : Use RAR/RXR reporter systems to quantify ligand affinity .
Q. What clinical trial designs are validated for evaluating this compound’s anti-aging efficacy?
- Methodological Answer : Use double-blind, randomized, vehicle-controlled trials with quantitative endpoints:
- Primary outcomes : Wrinkle depth reduction (measured via silicone replicas and image analysis).
- Secondary outcomes : Dermal thickness (ultrasound) and patient-reported irritation .
- Sample size : A 2013 study (n=11) achieved 22% improvement in R2 roughness parameters over 12 weeks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioavailability data for this compound?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic modeling : Track systemic absorption using radiolabeled this compound in murine models.
- Stratified analysis : Control for variables like skin barrier integrity (TEWL measurements) and metabolic enzyme expression (e.g., CYP26A1) .
- Comparative studies : Parallel in vitro permeation (Franz cells) and in vivo microdialysis to correlate data .
Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Use C18 columns with APCI ionization for low-detection limits (0.1 ng/mL) in plasma .
- ELISA validation : Cross-validate with spiked recovery tests (85–115% acceptable range) to ensure specificity .
- Stability testing : Assess photodegradation under UVA/UVB to refine storage protocols .
Q. What statistical approaches mitigate variability in dermatological response data for this compound?
- Methodological Answer :
- Mixed-effects models : Account for inter-subject variability (e.g., age, skin type) and repeated measures .
- Bayesian meta-analysis : Pool data from small-scale studies (e.g., Kim et al., 2013) to enhance power .
- Sensitivity analysis : Exclude outliers using Cook’s distance or leverage plots .
Q. How can researchers design studies to assess this compound’s efficacy in non-aging applications (e.g., acne, hyperpigmentation)?
- Methodological Answer :
- Endpoint diversification : For acne, measure sebum production (Sebumeter) and IL-1α reduction (ELISA) .
- Dose-response optimization : Test concentrations (0.02–0.1%) in 3D skin models before clinical translation .
- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical) to prioritize high-impact questions .
Methodological Frameworks
-
PICOT Template : For clinical studies:
-
Data Integrity : Implement blinded data collection (e.g., certified photographers for image analysis) and audit trails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
